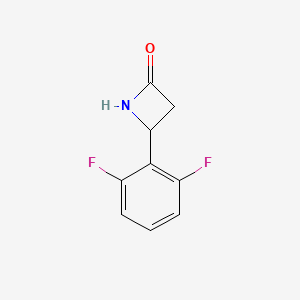![molecular formula C9H15BrO2 B13274057 3-[(2-Bromocyclopentyl)oxy]oxolane](/img/structure/B13274057.png)
3-[(2-Bromocyclopentyl)oxy]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromocyclopentyl)oxy]oxolane is an organic compound with the molecular formula C9H15BrO2 It is a brominated derivative of oxolane, which is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromocyclopentyl)oxy]oxolane typically involves the reaction of 2-bromocyclopentanol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via the nucleophilic substitution of the hydroxyl group in 2-bromocyclopentanol by the oxirane ring, resulting in the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromocyclopentyl)oxy]oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of cyclopentyl oxolane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives with various functional groups, such as aldehydes or carboxylic acids.
Reduction: Cyclopentyl oxolane.
Substitution: New derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
3-[(2-Bromocyclopentyl)oxy]oxolane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Bromocyclopentyl)oxy]oxolane involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The oxolane ring provides structural stability and can act as a scaffold for further functionalization.
Comparison with Similar Compounds
Similar Compounds
2-Bromocyclopentanol: A precursor in the synthesis of 3-[(2-Bromocyclopentyl)oxy]oxolane.
Oxirane: Another precursor used in the synthesis process.
Cyclopentyl oxolane: A reduced derivative of this compound.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an oxolane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
3-(2-bromocyclopentyl)oxyoxolane |
InChI |
InChI=1S/C9H15BrO2/c10-8-2-1-3-9(8)12-7-4-5-11-6-7/h7-9H,1-6H2 |
InChI Key |
UICZATXBGRTSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


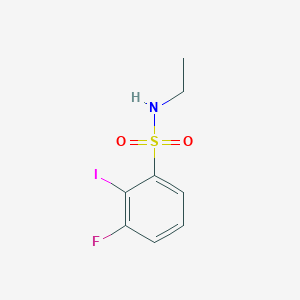


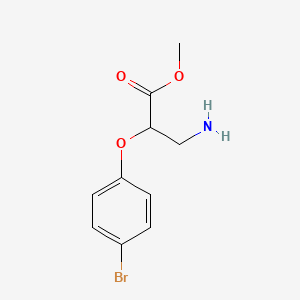
![(Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13274007.png)
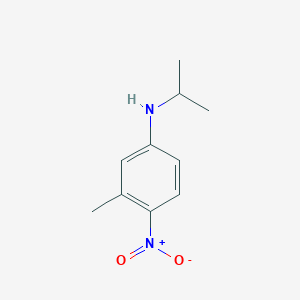
![2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13274013.png)
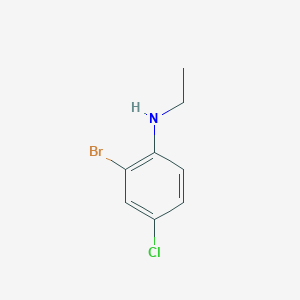
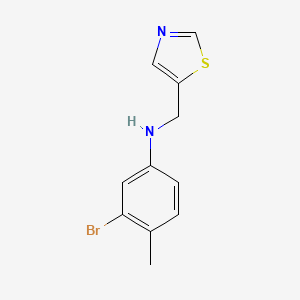
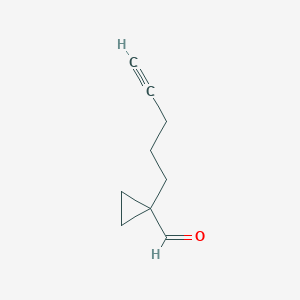
amine](/img/structure/B13274040.png)
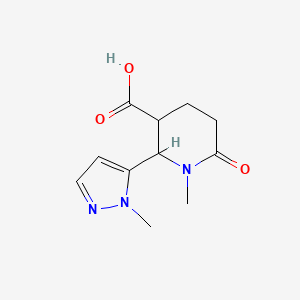
amine](/img/structure/B13274068.png)
